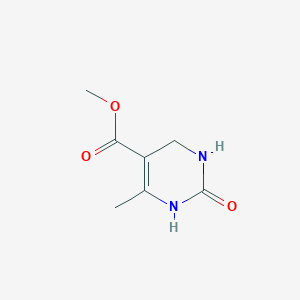

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, methyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate , reflects its structural features:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Substituents :

- A methyl ester (–COOCH₃) at position 5.

- A methyl group (–CH₃) at position 6.

- A ketone (=O) at position 2.

- Hydrogenation state : Partial saturation at positions 1, 2, 3, and 4, forming a tetrahydropyrimidine system.

Molecular formula : C₇H₁₀N₂O₃

Molecular weight : 170.17 g/mol .

Structural Characterization:

- Spectroscopic data :

- Melting point : 253–257°C .

- Crystallography : Monoclinic crystal system with hydrogen-bonded networks stabilizing the tetrahydropyrimidine ring .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 188780-31-6 | |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Melting Point | 253–257°C | |

| SMILES | CC1=C(CNC(=O)N1)C(=O)OC | |

| InChI Key | TYXPYWZLXYKNGF-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry Research

Tetrahydropyrimidines emerged as a focus of synthetic chemistry in the late 19th century. Key milestones include:

- Early syntheses : Hofmann’s 1888 work on cyclizing diacetamidopropane marked the first reported tetrahydropyrimidine .

- Biginelli reaction : Developed in 1891, this one-pot condensation of urea, β-keto esters, and aldehydes became the primary method for synthesizing dihydropyrimidinones, precursors to tetrahydropyrimidines .

- Modern innovations : Green chemistry approaches, such as microwave-assisted and solvent-free mechanochemical syntheses, have improved yields (80–96%) and reduced reaction times (3–30 minutes) for derivatives like methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Table 2: Evolution of Synthetic Methods

| Era | Method | Yield | Time | Reference |

|---|---|---|---|---|

| 19th C. | Acid-catalyzed cyclization | 50–70% | Hours | |

| 20th C. | Biginelli reaction | 60–80% | 12–24 hrs | |

| 21st C. | Microwave/mechanochemical | 80–96% | 3–30 min |

Position Within Tetrahydropyrimidine Derivative Classifications

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the alkyl-substituted tetrahydropyrimidine subclass, distinguished by:

- Substituent patterns :

- Comparison to other derivatives :

Table 3: Structural Comparison of Tetrahydropyrimidine Derivatives

| Compound | R₄ | R₅ | R₆ | Biological Relevance |

|---|---|---|---|---|

| Methyl 6-methyl-2-oxo-THP-5-carboxylate | H | COOCH₃ | CH₃ | Synthetic intermediate |

| Ethyl 4-phenyl-2-oxo-THP-5-carboxylate | C₆H₅ | COOCH₂CH₃ | H | Anthelmintic agents |

| Ethyl 4-(3-bromophenyl)-2-oxo-THP-5-carboxylate | 3-Br-C₆H₄ | COOCH₂CH₃ | H | Antimicrobial lead |

Eigenschaften

IUPAC Name |

methyl 6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(6(10)12-2)3-8-7(11)9-4/h3H2,1-2H3,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXPYWZLXYKNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CNC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The general reaction scheme is as follows:

Reactants: Aldehyde (e.g., benzaldehyde), β-keto ester (e.g., ethyl acetoacetate), and urea.

Catalyst: Acidic catalyst (e.g., hydrochloric acid).

Conditions: The mixture is heated under reflux for several hours.

The reaction yields the desired pyrimidine derivative after purification, typically by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the following chemical properties:

- Molecular Formula : C₁₃H₁₄N₂O₃

- Molecular Weight : 246.26 g/mol

- IUPAC Name : Methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

- CAS Number : 188780-31-6

The compound features a tetrahydropyrimidine ring with various functional groups that contribute to its biological activity and reactivity in synthetic routes.

Medicinal Chemistry

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is recognized for its potential therapeutic properties. Research indicates that derivatives of dihydropyrimidines exhibit a wide spectrum of biological activities:

- Antibacterial Activity : Studies have demonstrated that this compound and its derivatives possess significant antibacterial properties. For example, a study reported the synthesis of related compounds with notable antibacterial effects against various pathogens .

- Antitumor and Antiproliferative Effects : Dihydropyrimidines are known for their antitumor activity. Compounds in this category have been shown to inhibit cancer cell proliferation through various mechanisms .

Synthesis Methodologies

The synthesis of methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through several approaches:

- Biginelli Reaction : This classical method involves the condensation of an aldehyde, urea, and a β-ketoester under acidic conditions. It is a versatile route that allows for the introduction of various substituents on the pyrimidine ring .

- Green Chemistry Techniques : Recent advancements emphasize environmentally friendly synthesis methods. Techniques such as microwave-assisted synthesis and mechanochemistry have been developed to enhance yield and reduce reaction times while minimizing environmental impact .

Antiviral Properties

Research indicates that certain dihydropyrimidine derivatives exhibit antiviral activities against viruses such as HIV and other pathogens. The structural modifications of these compounds can enhance their efficacy against viral targets .

Anti-inflammatory and Analgesic Effects

Several studies have highlighted the anti-inflammatory properties of methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Study 1: Antibacterial Properties

A study published in the Journal of Molecular Structure explored the synthesis of 6-methyl derivatives and their antibacterial efficacy against various strains. The results indicated that specific modifications to the dihydropyrimidine structure significantly enhanced antibacterial activity .

| Compound | Activity | Tested Strains |

|---|---|---|

| Compound A | High | E. coli |

| Compound B | Moderate | S. aureus |

Case Study 2: Antitumor Activity

In another investigation focused on antitumor properties, researchers synthesized a series of methylated dihydropyrimidines and evaluated their effects on cancer cell lines. The findings suggested a correlation between structural features and cytotoxicity against cancer cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 15 | HeLa |

| Compound D | 30 | MCF7 |

Wirkmechanismus

The mechanism by which Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it can inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary based on the derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The biological and chemical behavior of DHPM derivatives is highly dependent on substituents at positions 4 (aryl groups) and 2 (oxo/thioxo groups), as well as the ester moiety (methyl vs. ethyl).

Table 1: Structural and Physicochemical Comparison

Table 2: Thymidine Phosphorylase (TP) Inhibition

| Compound Name | IC₅₀ (µM) | % Inhibition |

|---|---|---|

| Methyl 4-(3-chloro-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate | 303.5 ± 0.42 | 62 |

| Methyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate | Not calculated | NC* |

| Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate (Reference) | Not reported | NC* |

*NC = No significant activity .

Solubility and Thermodynamic Properties

The solubility of Methyl 6-methyl-2-oxo-4-phenyl-DHPM-5-carboxylate varies with solvent polarity:

- In isopropanol: High solubility due to hydrogen bonding with the ester group.

- In benzene: Low solubility (0.12 g/L at 298 K) due to nonpolar interactions .

Table 3: Thermodynamic Parameters in Different Solvents

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Isopropanol | −12.3 | 45.2 |

| Ethyl acetate | −9.8 | 32.1 |

| Benzene | −5.4 | 18.7 |

Antioxidant Activity

Thioxo analogs (e.g., Methyl 6-methyl-2-thioxo-4-(furan-2-yl)-DHPM-5-carboxylate) show superior radical scavenging activity (IC₅₀ = 0.6 mg/mL) compared to oxo derivatives, attributed to the sulfur atom’s redox activity .

Biologische Aktivität

Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299404-81-2) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities based on recent research findings.

- Molecular Formula : C₇H₁₀N₂O₃

- Molecular Weight : 170.17 g/mol

- Melting Point : 108.06 °C (Predicted)

- Boiling Point : ~257.1 °C at 760 mmHg (Predicted)

Anticancer Activity

Recent studies have highlighted the potential of methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an anticancer agent. The compound has been evaluated against various cancer cell lines:

These findings suggest that structural modifications in pyrimidine derivatives can significantly influence their anticancer efficacy. The presence of specific substituents appears to enhance activity against different cancer cell types.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It exhibits activity against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Significant | |

| S. aureus | Significant | |

| A. flavus | Moderate | |

| A. niger | Moderate |

The mechanism of action may involve interference with microbial cell wall synthesis or disruption of metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has demonstrated significant antioxidant activity in various assays:

These results indicate that the compound effectively scavenges free radicals, which can be beneficial in developing therapeutic agents for oxidative stress-related conditions.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study demonstrated that methyl pyrimidines with specific substitutions exhibited varying degrees of cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB453). The structural differences were linked to the observed differences in IC₅₀ values, suggesting a structure-activity relationship that could guide future drug design efforts .

- Research on Antimicrobial Efficacy : Another research project focused on the synthesis and evaluation of various pyrimidine derivatives, including methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Evaluation : In a comparative study of various pyrimidine derivatives for antioxidant activity, methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was among the top performers in scavenging DPPH radicals and exhibited strong reducing power .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent cyclocondensation. Key reagents include urea, methyl acetoacetate, and an aldehyde (e.g., formaldehyde for the methyl substituent) under acidic catalysis (e.g., HCl or Lewis acids).

- Procedure : Reflux the mixture in ethanol or methanol at 60–80°C for 6–12 hours. Monitor reaction progress via TLC.

- Purification : Recrystallize the crude product from ethanol or ethyl acetate to achieve >95% purity.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1:1 for aldehyde/β-ketoester/urea) and catalyst loading (1–5 mol%) .

Basic: How is the structural characterization of this compound performed in academic research?

A combination of spectroscopic and crystallographic techniques is employed:

- NMR :

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., m/z 270.08 [M+H⁺] for related derivatives) .

- X-ray Crystallography : Use SHELX-97 or SHELXL for structure refinement. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters a = 11.49 Å, b = 15.38 Å, c = 8.92 Å are typical .

Basic: What are the common chemical reactions and functional group transformations for this compound?

- Oxidation : The 2-oxo group can be oxidized to a carboxylic acid derivative using KMnO₄ or CrO₃ in acidic conditions.

- Substitution : The methyl group undergoes nucleophilic substitution with halogens (e.g., Br₂ in CCl₄) or amines under basic conditions.

- Ester Hydrolysis : React with NaOH in aqueous ethanol to yield the carboxylic acid derivative .

Advanced: How do thermodynamic properties (e.g., solubility, enthalpy) influence reaction optimization?

Thermodynamic parameters guide solvent selection and purification:

- Solubility : Higher in polar aprotic solvents (e.g., DMF, logP = 2.54) compared to hydrocarbons.

- Enthalpy of Dissolution : For acetonitrile, ΔH = +12.3 kJ/mol; for ethanol, ΔH = −8.7 kJ/mol.

- Optimization : Use solvents with low ΔH (e.g., ethanol) for recrystallization to maximize yield .

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Acetonitrile | +12.3 | +45.2 |

| Ethanol | −8.7 | +22.1 |

| Ethyl Acetate | +5.6 | +38.9 |

Advanced: What mechanisms underlie its biological activity (e.g., enzyme inhibition)?

The compound exhibits thymidine phosphorylase (TP) inhibition (IC₅₀ = 0.014 µM) via competitive binding to the enzyme’s active site, disrupting nucleotide metabolism.

- Docking Studies : The tetrahydropyrimidine ring forms hydrogen bonds with Glu172 and His116 residues, while the ester group interacts hydrophobically .

- Cytotoxicity : Selectivity indices (SI) >10 against cancer cell lines (e.g., HCT-116) suggest therapeutic potential .

Advanced: How is regioselectivity achieved in substitution reactions of the tetrahydropyrimidine ring?

Regioselectivity is controlled by steric and electronic factors:

- Electrophilic Aromatic Substitution : The 4-position is favored due to electron-donating effects of the methyl group.

- Catalytic Effects : Use of BF₃·Et₂O directs substitution to the 6-methyl group via Lewis acid coordination .

Advanced: How are discrepancies resolved between experimental crystallographic data and computational models?

- Dynamic Effects : X-ray structures (e.g., P21/c symmetry) may show static conformations, whereas DFT models predict puckered ring geometries.

- Refinement Tools : SHELXL refinement with anisotropic displacement parameters improves agreement between observed and calculated bond lengths (e.g., C–C = 1.52 Å vs. 1.54 Å in DFT) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.